molecular formula C18H17ClN4O2 B2736289 N-(5-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide CAS No. 866896-21-1

N-(5-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide

Cat. No. B2736289
CAS RN: 866896-21-1
M. Wt: 356.81
InChI Key: CRSGTPISQQBDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide, also known as CMX-2043, is a small molecule drug that has shown potential in various scientific research applications. It belongs to the class of compounds known as triazoles and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in oxidative stress and inflammation. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes, and to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that N-(5-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide has various biochemical and physiological effects, including the reduction of oxidative stress and inflammation, the improvement of endothelial function, and the enhancement of insulin sensitivity. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide is its relatively low toxicity, which makes it a safe and effective compound for use in laboratory experiments. However, its solubility and stability can be a limitation, and it may require specialized formulations or delivery methods to be effective in vivo.

Future Directions

There are many potential future directions for research on N-(5-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide. Some possible areas of investigation include its potential as a treatment for neurodegenerative disorders, its effects on mitochondrial function and metabolism, and its potential as a therapeutic agent in cancer. Additionally, further studies are needed to fully elucidate its mechanism of action and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide involves a multi-step process that begins with the reaction of 5-chloro-2-methylphenyl hydrazine with 2-methoxybenzaldehyde to form the corresponding hydrazone. This intermediate is then reacted with methyl acetoacetate to form the triazole ring, which is subsequently functionalized with a carboxamide group to give the final product.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide has been studied extensively for its potential in the treatment of various diseases and conditions. It has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of conditions such as cardiovascular disease, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-11-8-9-13(19)10-14(11)20-18(24)17-12(2)23(22-21-17)15-6-4-5-7-16(15)25-3/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSGTPISQQBDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.